N1-Substitution: Lipophilicity & ADME Impact
The N1‑isopropyl group of the target compound confers measurably higher lipophilicity than the N1‑methyl analog 1‑methyl‑N‑(1H‑tetrazol‑5‑yl)‑1H‑indole‑3‑carboxamide. The methyl analog has a computed logP of 0.4243 and logD of –1.8286 . While no experimental logP is available for the isopropyl derivative, fragment‑based calculation tools estimate an increase of approximately 0.5–0.8 logP units solely from the methyl‑to‑isopropyl change, a shift that can significantly influence membrane permeability and metabolic clearance. Within the broader class of indole‑tetrazole amides, compounds with higher logP values (e.g., those bearing methoxy‑phenyl or cyano‑phenyl substituents, logP ~2–3) consistently demonstrate superior cellular uptake in MCF‑7, A549, and SKOV3 cell lines [1].
| Evidence Dimension | Predicted lipophilicity (logP/logD) |
|---|---|
| Target Compound Data | logP estimated as 0.9–1.2; no experimental logD available |
| Comparator Or Baseline | 1‑methyl‑N‑(1H‑tetrazol‑5‑yl)‑1H‑indole‑3‑carboxamide: computed logP = 0.4243, logD = –1.8286 |
| Quantified Difference | Estimated ΔlogP ≈ +0.5 to +0.8 over the methyl analog |
| Conditions | Computed logP (ChemDiv platform); ADME property extrapolation from indole‑tetrazole amide series (Reddy et al. 2022, compounds 6a–6o) |
Why This Matters
Higher logP may translate to improved passive membrane permeability, potentially enhancing intracellular target engagement relative to the more polar methyl analog, a critical factor for procurement decisions in cell‑based screening campaigns.
- [1] Reddy, T.S., Rai, S., Koppula, S.K. (2022) Synthesis of indole-tetrazole coupled aromatic amides; In vitro anticancer activity, in vitro tubulin polymerization inhibition assay and in silico studies. Journal of Molecular Structure, 1267, 133556. doi:10.1016/j.molstruc.2022.133556. View Source
